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Summary of Available In-Silico Data

The table below summarizes the molecular docking scores for Narcissin and a control drug (Remdesivir)
against various SARS-CoV-2 viral proteins, as reported in a 2021 computational study [1]. Lower (more

negative) MolDock scores suggest stronger predicted binding.

. PDB Narcissin (MolDock Remdesivir (MolDock
Target Protein
ID Score) Score)
SARS-CoV-2 Main Protease 6XBG -151.124 -150.12
MERS-CoV Papain-like 4P16 -901.462 -43.64
Protease
SARS-CoV-2 RNA Polymerase  7BTF -109.32 -93.403
MERS-CoV Spike-RBD 4KRO -101.704 -15.96
SARS-CoV-2 Spike-RBD 7BZ5 -44.78 -85.98

> Important Note: This data comes from a single in-silico (computational) docking study and does not
constitute experimental validation. The binding affinity for the SARS-CoV-2 Spike-RBD is predicted to be

weaker for Narcissin than for Remdesivir in this model [1].
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Experimental Protocol from Cited Research

The computational study employed the following methodology [1]:

e Software: Molecular docking was performed using Molegro Virtual Docker (MVD).

¢ Protein Preparation: The 3D structures of viral proteins were retrieved from the Protein Data Bank
(PDB). Water molecules and original ligands were removed, and missing hydrogen atoms, charges,
and bond orders were assigned.

¢ Ligand Preparation: The 3D structures of Narcissin and Remdesivir were obtained from PubChem.
Energy minimization was conducted using an MM2 force field.

e Docking Parameters: The MolDock simplex evolution search algorithm was used. The cavity
with the largest volume on each protein was selected for docking. The scoring functions used were
the MolDock Score and the ReRank Score.

Research Workflow for Binding Affinity Assessment

The following diagram outlines a general workflow for computationally assessing and experimentally

validating a compound's binding affinity, based on common practices in the field [2] [3].

Start: Identify Compound
(e.g., Narcissin)

1. Molecular Docking 2. Molecular Dynamics (MD)
(Predict binding pose & score) (Assess binding stability in simulation)

3. Binding Free Energy Calculation 4. Experimental Validation
(e.g., MM-PBSA/GBSA) (e.g0., SPR, ITC, ELISA)

End: Confirm Binding Affinity

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/4 Tech Support


https://scholars.direct/Articles/anesthesia-and-pain-management/jcapm-5-042.php?jid=anesthesia-and-pain-management
https://www.smolecule.com/products/s536699?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632240/
https://www.nature.com/articles/s41598-021-95826-6
https://www.smolecule.com/products/s536699?utm_src=pdf-body-img
https://www.smolecule.com/products/s536699?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The available data for Narcissin is primarily at the first step of this pipeline [1]. Full validation requires

proceeding through the subsequent steps.

How to Proceed Further

The current search results lack the experimental data needed for a robust comparison guide. To advance your

research, consider the following steps:

¢ Investigate Broader Literature: Search specifically for in vitro (e.g., Surface Plasmon Resonance -
SPR, ELISA) or in vivo studies that measure Narcissin's binding to the SARS-CoV-2 spike protein.

¢ Explore Related Compounds: The search results indicate that other flavonoid glycosides (like Rutin
and Hyperin) have also been computationally predicted to bind to multiple SARS-CoV-2 proteins,
including the spike protein's RBD [3]. Research on these compounds may provide useful comparative
insights.

e Consult Specialized Databases: Look for data in dedicated bioactivity databases (e.g., ChEMBL,
BindingDB) that aggregate results from high-throughput screening and biochemical assays.

Need Custom Synthesis?
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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